![molecular formula C18H19NO5 B610858 SJP-L-5 CAS No. 1286237-83-9](/img/no-structure.png)
SJP-L-5
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Overview
Description
SJP-L-5 is a novel small-molecule compound that has been identified to inhibit HIV-1 infection . It is a nitrogen-containing, biphenyl compound .
Synthesis Analysis
The synthesis of SJP-L-5 was based on the dibenzocyclooctadiene lignan gomisin M2, an anti-HIV bioactive compound isolated from Schisandra micrantha A. C. Smith .Chemical Reactions Analysis
SJP-L-5 has been found to inhibit HIV-1 infection by blocking the entry of the HIV-1 pre-integration complex (PIC) into the nucleus . It also inhibits the disassembly of HIV-1 particulate capsid in the cytoplasm of the infected cells .Scientific Research Applications
1. Inhibition of HIV-1 Infection
SJP-L-5 has been identified as a potent inhibitor of HIV-1 infection. Studies have demonstrated that this compound interferes with the uncoating of the viral capsid, a critical step in the HIV replication process. Further research indicates that SJP-L-5 may also inhibit the completion of reverse transcription, a key stage in the viral life cycle. Notably, SJP-L-5 preferentially inhibits polypurine tract primed plus-strand DNA synthesis, impacting the formation of segmented plus-strand DNA and the loss of HIV DNA flap. This results in failure of both nuclear import and integration of the virus, highlighting SJP-L-5's potential as a non-nucleoside reverse transcriptase inhibitor (Zhang et al., 2018).
2. Blocking Viral DNA Nuclear Entry
Further research on SJP-L-5 revealed its ability to block the nuclear entry of viral DNA. This action is crucial in preventing the integration of the virus into the host genome, a critical step for viral replication. The study showed that SJP-L-5 impedes the disassembly of the HIV-1 capsid in the cytoplasm, thereby inhibiting the nuclear entry of the pre-integration complex (PIC). This finding underlines the multifaceted inhibitory action of SJP-L-5 on HIV-1 infection (Bai et al., 2015).
Mechanism of Action
Safety and Hazards
properties
CAS RN |
1286237-83-9 |
---|---|
Product Name |
SJP-L-5 |
Molecular Formula |
C18H19NO5 |
Molecular Weight |
329.35 |
IUPAC Name |
Methyl 6-[4-(dimethylamino)phenyl]-7-methoxy-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C18H19NO5/c1-19(2)12-7-5-11(6-8-12)15-13(18(20)22-4)9-14-16(17(15)21-3)24-10-23-14/h5-9H,10H2,1-4H3 |
InChI Key |
BVAOVMDHWBCWPH-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(C2=CC=C(N(C)C)C=C2)C(OC)=C(OCO3)C3=C1)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
SJP-L-5; SJP L 5; SJPL5; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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